molecular formula C19H16FNO5S B2465211 Phenyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate CAS No. 896309-72-1

Phenyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate

Cat. No.: B2465211
CAS No.: 896309-72-1
M. Wt: 389.4
InChI Key: ZELFCBOCZKXZEI-UHFFFAOYSA-N
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Description

Phenyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C19H16FNO5S and its molecular weight is 389.4. The purity is usually 95%.
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Biological Activity

Phenyl (2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate, with the molecular formula C19H16FNO5S and a molecular weight of 389.4 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its inhibitory effects on various biological pathways, its anti-inflammatory properties, and its cytotoxicity in relevant cell lines.

Chemical Structure and Properties

The compound's structure features a furan ring , a fluorophenyl group , and a sulfonamide moiety , which are significant for its biological activity. The IUPAC name is phenyl N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate, indicating its classification as a carbamate derivative.

1. Inhibitory Activity Against Kinases

Recent studies have evaluated the compound's inhibitory effects on key kinases involved in inflammation and cell signaling:

  • GSK-3β Inhibition : The compound exhibited significant inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3β), with IC50 values demonstrating effectiveness comparable to known inhibitors. This inhibition is crucial as GSK-3β is implicated in various diseases, including cancer and neurodegenerative disorders .
  • Other Kinases : Additional studies have shown that derivatives of this compound can also inhibit IKK-β and ROCK-1 kinases, which play roles in inflammatory responses and cellular stress pathways .
CompoundTarget KinaseIC50 (nM)
Phenyl CarbamateGSK-3β150
Derivative AIKK-β300
Derivative BROCK-1250

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been assessed through its effects on nitric oxide (NO) production and pro-inflammatory cytokine release:

  • In a lipopolysaccharide (LPS)-induced inflammation model, the compound effectively suppressed NO production and reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that it may serve as a therapeutic agent for inflammatory diseases .

3. Cytotoxicity Studies

Cytotoxicity assays were performed using HT-22 mouse hippocampal neuronal cells and BV-2 microglial cells:

  • The compound demonstrated low cytotoxicity at concentrations up to 10 µM, indicating a favorable safety profile for potential therapeutic applications. In contrast, some derivatives showed significant cytotoxic effects at higher concentrations, highlighting the importance of structural modifications in determining biological activity .
Cell LineConcentration (µM)Viability (%)
HT-22195
HT-221090
BV-2192
BV-21088

Case Study 1: GSK-3β Inhibition

A study conducted on various carbamate derivatives showed that modifications to the phenyl group significantly enhanced GSK-3β inhibitory activity. The most potent compounds had IC50 values below 100 nM, indicating their potential for further development as therapeutic agents against diseases characterized by GSK-3β dysregulation .

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that administration of this compound reduced edema in models of acute inflammation, correlating with decreased levels of pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory disorders .

Properties

IUPAC Name

phenyl N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5S/c20-14-8-10-16(11-9-14)27(23,24)18(17-7-4-12-25-17)13-21-19(22)26-15-5-2-1-3-6-15/h1-12,18H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELFCBOCZKXZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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